

N,N-Diformylmescaline: A Technical Guide to its Discovery and Synthesis

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Compound of Interest		
Compound Name:	N,N-Diformylmescaline	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of **N,N-Diformylmescaline**, a novel analog of mescaline. The document details its initial identification in Queensland, Australia, and presents a plausible synthetic pathway derived from available literature. While specific quantitative data from primary research is not publicly available, this guide includes structured tables outlining the expected analytical results from Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FTIR). Furthermore, a proposed metabolic and signaling pathway is visualized, highlighting its potential role as a prodrug to the serotonergic psychedelic, mescaline. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of forensic science, pharmacology, and drug development.

Discovery and Identification

N,N-Diformylmescaline, also known by its IUPAC name N-formyl-N-[2-(3,4,5-trimethoxyphenyl)ethyl]formamide, is a phenethylamine derivative and a structural analog of the classic psychedelic, mescaline.[1] Its first identification was reported in two unrelated seizures in Queensland, Australia.[2] The initial analysis of the seized substance suggested the presence of a novel psychoactive substance, prompting a more detailed chemical investigation.



Subsequent characterization using advanced analytical techniques, including GC-MS, NMR, and FTIR, confirmed the structure as **N,N-Diformylmescaline**.[2] Further studies on the compound's stability revealed its susceptibility to degradation under both acidic and basic conditions, initially breaking down into N-formylmescaline and subsequently to mescaline.[1][2] This chemical instability has led to the hypothesis that **N,N-Diformylmescaline** may function as a prodrug for mescaline in vivo.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of **N,N-Diformylmescaline** is presented in Table 1.

Table 1: Physicochemical Properties of N,N-Diformylmescaline

Property	Value	Source
Molecular Formula	C13H17NO5	PubChem CID 168310590[3]
Molar Mass	267.28 g/mol	PubChem CID 168310590[3]
IUPAC Name	N-formyl-N-[2-(3,4,5- trimethoxyphenyl)ethyl]formam ide	PubChem CID 168310590[3]
SMILES	COC1=CC(=CC(=C1OC)OC)C CN(C=O)C=O	PubChem CID 168310590[3]
InChIKey	ONCGKRHDZQPRFG- UHFFFAOYSA-N	PubChem CID 168310590[3]

Synthesis of N,N-Diformylmescaline

The first synthesis of **N,N-Diformylmescaline** was devised to confirm the identity of the substance found in the seizures.[2] The reported synthesis is a three-step process starting from 3,4,5-trimethoxyphenylacetic acid.[2] While the detailed experimental protocol from the primary literature is not publicly available, a plausible synthetic route is outlined below. This proposed protocol is based on established organic chemistry principles for the synthesis of phenethylamines and subsequent N-formylation.



Proposed Experimental Protocol

Step 1: Amidation of 3,4,5-trimethoxyphenylacetic acid

- To a solution of 3,4,5-trimethoxyphenylacetic acid in a suitable aprotic solvent (e.g., dichloromethane), add a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an activating agent (e.g., N-hydroxysuccinimide (NHS)).
- Stir the mixture at room temperature for a specified period to form the activated ester.
- Introduce a source of ammonia (e.g., ammonium chloride with a non-nucleophilic base like triethylamine) to the reaction mixture.
- Allow the reaction to proceed until completion, monitoring by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove any solid byproducts and concentrate the filtrate under reduced pressure.
- Purify the resulting crude amide by recrystallization or column chromatography to yield 2-(3,4,5-trimethoxyphenyl)acetamide.

Step 2: Reduction of the Amide to Mescaline

- In a dry, inert atmosphere, prepare a suspension of a reducing agent (e.g., lithium aluminum hydride (LiAlH4)) in a dry ethereal solvent (e.g., tetrahydrofuran (THF)).
- Slowly add a solution of 2-(3,4,5-trimethoxyphenyl)acetamide in the same solvent to the reducing agent suspension at a controlled temperature (typically 0 °C).
- After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reduction.
- Cool the reaction mixture and carefully quench the excess reducing agent by the sequential addition of water and a sodium hydroxide solution.
- Filter the resulting mixture and extract the aqueous layer with an organic solvent.



 Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain mescaline.

Step 3: N,N-Diformylation of Mescaline

- Dissolve the synthesized mescaline in a suitable formylating agent, which can be a mixture of formic acid and acetic anhydride, or another suitable reagent.
- Heat the reaction mixture under controlled conditions to promote the diformylation of the primary amine.
- Monitor the progress of the reaction by TLC.
- Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
- Wash the organic layer with brine, dry over an anhydrous salt, and concentrate under reduced pressure to yield crude N,N-Diformylmescaline.
- Due to the reported instability of the final product, purification should be approached with care, potentially using rapid chromatographic techniques with a non-polar eluent system.

Synthesis Workflow Diagram



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Proposed three-step synthesis of **N,N-Diformylmescaline**.

Analytical Characterization

The following tables summarize the expected quantitative data from the analytical characterization of **N,N-Diformylmescaline**. It is important to note that the specific data from the primary literature is not publicly available; therefore, these tables are illustrative of the expected results based on the compound's structure.



Gas Chromatography-Mass Spectrometry (GC-MS) Data

Table 2: Expected GC-MS Data for N,N-Diformylmescaline

Parameter	Expected Value/Observation	Significance
Retention Time	Dependent on GC column and conditions	Unique identifier under specific chromatographic conditions.
Molecular Ion (M+)	m/z 267	Corresponds to the molecular weight of the compound.
Key Fragment Ions	Expected fragments from the loss of formyl groups (CHO), and cleavage of the ethylamine side chain.	Provides structural information and a characteristic fragmentation pattern for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 3: Expected ¹H NMR Data for **N,N-Diformylmescaline** (in CDCl₃)



Chemical Shift (δ) / ppm	Multiplicity	Integration	Assignment	Significance
~8.2	S	2H	-N(CHO)2	Protons of the two formyl groups.
~6.4	S	2H	Ar-H	Aromatic protons.
~3.8	S	9H	-ОСН₃	Protons of the three methoxy groups.
~3.6	t	2H	-CH2-N	Methylene protons adjacent to the nitrogen.
~2.9	t	2H	Ar-CH2-	Methylene protons adjacent to the aromatic ring.

Table 4: Expected ¹³C NMR Data for **N,N-Diformylmescaline** (in CDCl₃)



Chemical Shift (δ) / ppm	Assignment	Significance
~163	-N(CHO)2	Carbonyl carbons of the formyl groups.
~153	Ar-C-O	Aromatic carbons attached to methoxy groups.
~137	Ar-C	Quaternary aromatic carbon.
~105	Ar-CH	Aromatic carbons with attached protons.
~61	-OCH₃ (para)	Carbon of the para-methoxy group.
~56	-OCH₃ (meta)	Carbons of the meta-methoxy groups.
~48	-CH ₂ -N	Methylene carbon adjacent to the nitrogen.
~33	Ar-CH ₂ -	Methylene carbon adjacent to the aromatic ring.

Fourier-Transform Infrared (FTIR) Spectroscopy Data

Table 5: Expected FTIR Data for N,N-Diformylmescaline



Wavenumber (cm ⁻¹)	Vibration	Functional Group	Significance
~2940, 2840	C-H stretch	Aliphatic	Indicates the presence of CH ₂ and CH ₃ groups.
~1680	C=O stretch	Amide (formyl)	Strong absorption characteristic of the carbonyl in the formyl groups.
~1590, 1500	C=C stretch	Aromatic	Indicates the presence of the benzene ring.
~1240, 1120	C-O stretch	Aryl ether	Strong absorptions characteristic of the methoxy groups.
~1125	C-N stretch	Amine	Indicates the C-N bond of the ethylamine backbone.

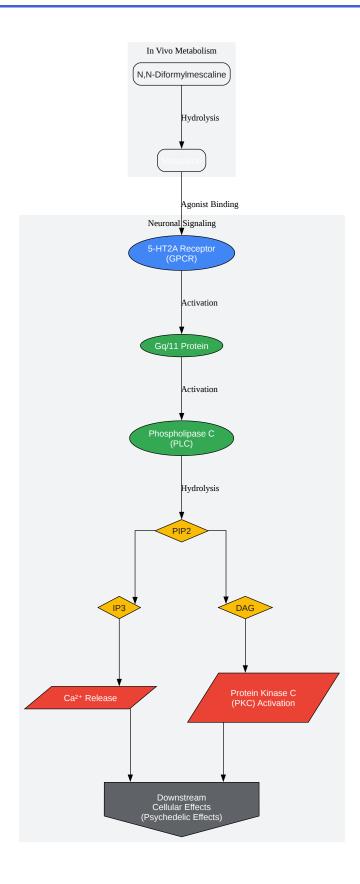
Proposed Biological Activity and Signaling Pathway

As **N,N-Diformylmescaline** is hypothesized to be a prodrug of mescaline, its primary biological activity is likely mediated through its in vivo conversion to mescaline. Mescaline is a well-known psychedelic compound that primarily exerts its effects through agonism of the serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR).

Proposed Metabolic and Signaling Pathway

The proposed pathway involves the initial hydrolysis of the diformyl groups to yield mescaline, which then acts as an agonist at the 5-HT2A receptor. This activation of the 5-HT2A receptor is thought to initiate a downstream signaling cascade that results in the characteristic psychedelic effects.





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Proposed metabolic conversion and subsequent 5-HT2A signaling.



Conclusion

N,N-Diformylmescaline represents a novel derivative of mescaline with potential implications for both forensic science and pharmacology. Its discovery highlights the ongoing emergence of new psychoactive substances. While detailed experimental data remains within the primary scientific literature, this guide provides a foundational understanding of its synthesis, expected analytical profile, and proposed mechanism of action. Further research is necessary to fully elucidate the pharmacological and toxicological properties of this compound.

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